molecular formula C18H16O7 B190493 (+)-Usnic acid CAS No. 7562-61-0

(+)-Usnic acid

Cat. No.: B190493
CAS No.: 7562-61-0
M. Wt: 344.3 g/mol
InChI Key: WEYVVCKOOFYHRW-SFHVURJKSA-N
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Chemical Reactions Analysis

D-Usnic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of D-Usnic acid can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Properties

CAS No.

7562-61-0

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

(9bR)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one

InChI

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3/t18-/m0/s1

InChI Key

WEYVVCKOOFYHRW-SFHVURJKSA-N

SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O

Isomeric SMILES

CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O

Canonical SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O

Key on ui other cas no.

97889-91-3

Pictograms

Irritant

Synonyms

2,6-Diacetyl-7,9-dihydroxy-8,9B-dimethyldibenzofuran-1,3(2H,9Bh)-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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